molecular formula C7H6BrNO3 B1375941 2-Bromo-6-methoxynicotinic acid CAS No. 1009735-25-4

2-Bromo-6-methoxynicotinic acid

Cat. No. B1375941
CAS RN: 1009735-25-4
M. Wt: 232.03 g/mol
InChI Key: QAKXQUBZHUHURR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methoxynicotinic acid can be represented by the InChI code: 1S/C7H6BrNO3/c1-12-5-3-2-4 (7 (10)11)6 (8)9-5/h2-3H,1H3, (H,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-6-methoxynicotinic acid is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 322.3±42.0 ºC (760 mmHg), and a flash point of 148.7±27.9 ºC .

Scientific Research Applications

Electrocatalytic Synthesis

2-Bromo-6-methoxynicotinic acid plays a role in the electrocatalytic synthesis of other compounds. For instance, 6-aminonicotinic acid can be synthesized by electrochemical reduction of halides such as 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. The silver electrode shows a notable electrocatalytic effect for the reduction of the bromo derivative, making it essential in the synthesis process. The electrocarboxylation of halides to 6-aminonicotinic acid has been investigated, demonstrating the compound's significance in electrocatalytic synthesis (Gennaro et al., 2004).

Synthesis of Intermediates

2-Bromo-6-methoxynicotinic acid is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory agents. A practical synthesis route for the compound has been developed, highlighting its importance in the preparation of agents like nabumetone and naproxen. The study emphasizes the compound's role in synthesizing pharmacologically active molecules, showcasing its application in medical research (Wei-Ming Xu & Hong-Qiang He, 2010).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXQUBZHUHURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856865
Record name 2-Bromo-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxynicotinic acid

CAS RN

1009735-25-4
Record name 2-Bromo-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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